Methyl 4-(4-methyloxazole-5-carboxamido)benzoate

Description

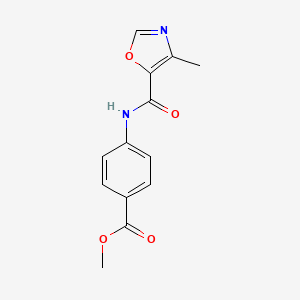

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate is a heterocyclic organic compound featuring a benzoate ester backbone substituted with a 4-methyloxazole-5-carboxamido group. This structure combines an aromatic ester moiety with an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen. Its synthesis typically involves coupling reactions between activated oxazole carboxylic acid derivatives and aminobenzoate esters, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

methyl 4-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-11(19-7-14-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDQJLYXZYQJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyloxazole-5-carboxamido)benzoate typically involves a multi-step process:

Formation of the Methyloxazole Ring: The methyloxazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methyl-2-nitroacetophenone and ethyl oxalate.

Amidation Reaction: The carboxamide group is introduced by reacting the methyloxazole derivative with an amine, such as 4-aminobenzoic acid, under suitable conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoate or methyloxazole rings.

Reduction: Reduced forms of the carboxamide or ester groups.

Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate has the molecular formula and features a benzoate moiety linked to a methyloxazole-5-carboxamide group. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anti-Inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, substituted oxazoles have been studied for their ability to treat inflammation-related disorders, suggesting potential applications in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties. Similar oxazole derivatives have shown efficacy against various pathogens, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Carbonic Anhydrase Inhibition

This compound may also act as a selective inhibitor of carbonic anhydrases, which are important in various physiological processes including respiration and acid-base balance. This inhibition can lead to therapeutic benefits in conditions like glaucoma and certain types of edema .

Synthetic Pathways

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of the methyloxazole ring from appropriate precursors. |

| 2 | Amidation | Reaction of the methyloxazole with benzoic acid or its derivatives to form the amide bond. |

| 3 | Esterification | Methylation to obtain the final ester product. |

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. For example, investigations into the metabolites of related oxazoles indicated that understanding their metabolic pathways is crucial for assessing their therapeutic viability .

Efficacy in Animal Models

In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing inflammation and microbial load. These studies provide a basis for further clinical trials involving this compound .

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyloxazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the benzoate ester core but incorporate a quinoline-piperazine-carbonyl group instead of the oxazole carboxamido group .

- Structural Differences: The quinoline moiety introduces a fused aromatic system, enhancing π-π stacking interactions, while the piperazine linker increases conformational flexibility.

- Spectral Data : The ¹H NMR of C1–C7 shows aromatic proton signals at δ 7.2–8.5 ppm, distinct from the oxazole’s δ 2.5–3.0 ppm methyl group in the target compound. HRMS data for C1–C7 confirm molecular ions [M+H]⁺ in the range of 480–550 m/z, compared to the target’s [M+H]⁺ at 291.1 m/z (calculated).

- Physical Properties : C1–C7 are yellow/white solids with melting points (mp) >200°C, whereas the target compound’s mp is unreported but expected to be lower due to reduced aromaticity.

Benzoxazole-5-Carboxylate Derivatives (3a–e)

Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e) feature a benzoxazole ring fused to the benzoate ester .

- Heterocyclic Core : Benzoxazole (fusion of benzene and oxazole) vs. standalone oxazole in the target. This increases rigidity and electron-withdrawing effects.

- Synthetic Routes: 3a–e are synthesized via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, contrasting with the target’s amide coupling approach.

- Bioactivity : Benzoxazole derivatives (e.g., 3a–e) exhibit antimicrobial activity, suggesting the target’s oxazole group may offer similar or distinct pharmacological profiles.

Isoxazole Derivatives (51, 53, 12h–k)

Isoxazole-containing compounds like Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate (51) and 12h–k differ in heterocycle regiochemistry (oxygen adjacent to nitrogen in isoxazole vs. separated in oxazole) .

- Electronic Effects : Isoxazole’s electron-deficient nature may enhance reactivity in electrophilic substitutions compared to oxazole.

- Physical Properties : Compound 12h (mp 256–257°C) has a higher mp than typical oxazole derivatives, attributed to additional hydrogen-bonding sites from substituents like bromo or nitro groups.

Thiazole Derivatives (4f)

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) replaces oxazole with thiazole, introducing a sulfur atom .

- Polarity and Solubility : Thiazole’s sulfur increases polarity, likely improving aqueous solubility compared to the target compound.

- Spectroscopic Signatures : Thiazole protons resonate at δ 7.0–7.5 ppm in ¹H NMR, distinct from oxazole’s δ 8.0–8.5 ppm signals.

Comparative Data Tables

Table 1. Structural and Physical Properties

| Compound | Core Heterocycle | Key Substituents | Melting Point (°C) | ¹H NMR (δ, ppm) | HRMS [M+H]⁺ |

|---|---|---|---|---|---|

| Target Compound | Oxazole | 4-Methyloxazole, benzoate | N/A | 2.5 (CH₃), 8.1 (Ar-H) | 291.1 |

| C1 (Quinoline derivative) | Quinoline | Phenyl, piperazine | >200 | 7.2–8.5 (Ar-H) | 480–550 |

| 3a (Benzoxazole) | Benzoxazole | 4-Chlorophenyl | 185–187 | 7.4–8.2 (Ar-H) | 328.2 |

| 51 (Isoxazole) | Isoxazole | Diethylaminophenyl | 198–200 | 6.8–7.6 (Ar-H) | 379.2 |

| 4f (Thiazole) | Thiazole | 4-Nitrophenyl | 206–208 | 7.0–7.5 (Ar-H) | 402.1 |

Biological Activity

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and enzyme inhibition properties. This article summarizes the relevant research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Overview of Biological Activity

The compound has been studied primarily for its role as a potential inhibitor of HIV-1 protease and other enzymes. Its structure, which incorporates a methyloxazole moiety, is significant for its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of compounds incorporating methyloxazole exhibit varying degrees of antiviral activity. For instance, in a study evaluating a series of HIV-1 protease inhibitors, it was found that compounds with a 4-methyl oxazole group showed improved interactions with the enzyme but displayed reduced potency compared to other derivatives. Specifically, compound 3d demonstrated a five-fold enhancement in protease inhibitory activity over its counterpart containing a different heterocycle .

Table 1: Antiviral Potency of Compounds

| Compound | Structure Type | IC50 (nM) | Notes |

|---|---|---|---|

| 3b | 4-methyl oxazole derivative | >1000 | Significant loss in potency |

| 3c | 2-methyloxazole derivative | 250 | Moderate potency |

| 3d | 2-methylthiazole derivative | 50 | Five-fold enhancement over 3c |

| 4b | (R)-configuration derivative | 32 | Best antiviral activity in series |

Enzyme Inhibition Studies

In addition to its antiviral properties, this compound has been investigated for its role as an enzyme inhibitor. The structure-activity relationship (SAR) studies indicate that modifications to the methyloxazole group can significantly affect enzyme affinity and selectivity.

Case Study: Inhibition of Carbonic Anhydrase

A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, demonstrated selective inhibition of carbonic anhydrase II. This study involved administering the compound to Wistar rats and analyzing blood and urine samples for metabolic products using HPLC-MS/MS. The metabolites identified included N-hydroxy and hydroxymethyl derivatives, suggesting pathways for biotransformation that could be relevant for understanding the metabolism of this compound .

Table 2: Identified Metabolites from Carbonic Anhydrase Inhibition Study

| Metabolite Name | Structure Type | Detection Method |

|---|---|---|

| N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Hydroxylated derivative | HPLC-MS/MS |

| 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Hydroxymethyl derivative | HPLC-MS/MS |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves its interaction with target enzymes through hydrogen bonding and steric interactions facilitated by its unique structural features. The presence of the methyloxazole moiety is crucial for enhancing binding affinity and specificity towards HIV protease and potentially other targets.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 4-(4-methyloxazole-5-carboxamido)benzoate, and what reaction conditions are critical for high yield?

The synthesis of oxazole-containing benzoates often involves cyclization or functionalization of pre-existing oxazole rings. For example, bromination of methyl 4-methyloxazole-5-carboxylate using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) is a validated approach for introducing halogen substituents . Dehydrating agents like p-toluenesulfonic acid in toluene or dichloromethane are critical for oxazole ring formation, as seen in analogous syntheses . Reaction time and solvent polarity must be optimized to minimize side reactions (e.g., ester hydrolysis).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the connectivity of the oxazole and benzamide moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns . For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereoelectronic effects, as demonstrated in studies of related oxazole derivatives .

Q. What safety precautions are required when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally similar oxazoles exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use personal protective equipment (PPE), fume hoods, and avoid contact with strong acids/bases to prevent hazardous decomposition . Stability studies recommend storage at 2–8°C under inert atmospheres to avoid degradation .

Advanced Research Questions

Q. How do substituents on the oxazole ring (e.g., methyl groups) influence the compound’s bioactivity in enzyme inhibition assays?

The methyl group at the 4-position of the oxazole ring enhances lipophilicity, potentially improving membrane permeability and target binding. Comparative studies of methyl-substituted vs. unsubstituted oxazoles show that steric effects from the methyl group can modulate interactions with enzyme active sites, as seen in benzothiazole derivatives . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key binding residues affected by this substitution.

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Reproduce experiments under standardized protocols (e.g., NIH/NCATS guidelines) and validate compound purity via HPLC (>98%). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism-specific effects . Meta-analyses of structure-activity relationship (SAR) data for analogous compounds (e.g., triazole or thiadiazole derivatives) may clarify context-dependent bioactivity .

Q. How can computational chemistry guide the design of derivatives with enhanced selectivity for therapeutic targets?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity and binding. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying stable binding conformations. For example, morpholine-containing analogs show prolonged residence times in kinase targets due to hydrogen bonding with active-site water molecules .

Q. What experimental approaches are suitable for studying the compound’s metabolism and pharmacokinetics in preclinical models?

Radiolabeled tracing (e.g., ¹⁴C-labeled benzoate moiety) tracks metabolic pathways in vitro (hepatic microsomes) and in vivo (rodent models). LC-MS/MS quantifies plasma concentrations and identifies metabolites (e.g., hydrolyzed carboxylic acid derivatives). Physicochemical profiling (logP, pKa) using shake-flask or potentiometric methods predicts absorption and distribution .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using multiple analytical techniques (e.g., XRD + NMR) and replicate studies in independent labs .

- Experimental Design : Use design-of-experiment (DoE) software (e.g., MODDE) to optimize reaction conditions and minimize variability in synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.